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Compound of Interest |

N-(2,3-
Compound Name:
dimethylphenyl)propanamide

CAS No.: 50824-86-7

Cat. No.: B185076

. J

Introduction & Compound Profile

N-(2,3-dimethylphenyl)propanamide (also known as 2',3'-dimethylpropionanilide) is a
lipophilic amide intermediate often utilized in the synthesis of local anesthetics and
agrochemicals. Structurally, it consists of a propionyl group attached to the nitrogen of 2,3-
dimethylaniline (2,3-xylidine).

Achieving pharmaceutical-grade purity (>99.5%) is critical, as residual aniline precursors (2,3-
dimethylaniline) are potential genotoxins, and oligomeric byproducts can interfere with
downstream coupling reactions.

Physicochemical Profile
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Parameter Data / Prediction Notes
CAS Number 61495-04-3 Verified Identifier
Molecular Formula C11H1sNO MW: 177.24 g/mol
) White to off-white crystalline Crude may appear
Physical State ] ]
solid beige/brown

Experimental verification
required per batch. Structurally

Melting Point 95-135°C (Predicted) similar to N-(2,4-
xylyl)propanamide (MP
~132°C).

- Insoluble in water; Sparingly
Solubility (Cold) soluble in hexanes

Soluble in Ethanol, MeOH,

Solubility (Hot) EtOAc, Toluene

Solvent Selection Strategy

The purification of hydrophobic amides relies on the steep solubility gradients found in polar
protic solvents mixed with water, or non-polar aromatic solvents.

Mechanistic Basis[2][3][4]

» Polarity Match: The amide bond provides hydrogen bond accepting/donating capability,
making alcohols (EtOH, IPA) excellent primary solvents.

e Impurity Rejection:

o Unreacted Amine (2,3-xylidine): Soluble in acidic aqueous phases or organic mother
liquors; does not crystallize easily.

o Inorganic Salts: Insoluble in hot organic solvents (removed by hot filtration).

o Oligomers: Often less soluble than the monomer, requiring hot filtration or distinct solvent
polarity to separate.
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Solvent Screening Decision Tree

The following logic flow guides the selection of the optimal solvent system based on crude
purity and yield requirements.

Crude N-(2,3-dimethylphenyl)propanamide

(Check Crude Purity (HPLC/TLC))

Dark Color

High Impurity (>5%)

Low Impurity (<5%)

or Colored
Best for purging Higher Yield
polar impurities
Method A: Ethanol/Water (95:5)
(Standard Protocol)

Method B: Toluene/Heptane
(For non-polar impurities)

Risk: Oiling Out?

If Liquid Phase Forms

Remedy: Add Seed Crystal
or Increase Solvent Vol

No Issues

Pure Crystals
(Dry & Analyze)
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Figure 1: Decision matrix for solvent selection based on crude material characteristics.

Detailed Experimental Protocols

Method A: Ethanol/Water Recrystallization
(Recommended)

Best for: Removal of polar impurities, salts, and unreacted amines. Safety: Ethanol is
flammable. Perform in a fume hood.

Step-by-Step Procedure:

¢ Dissolution:

o

Place 10.0 g of crude N-(2,3-dimethylphenyl)propanamide in a 250 mL Erlenmeyer
flask.

o Add 30 mL of 95% Ethanol.

o Heat gently on a steam bath or hot plate (set to 80°C) with magnetic stirring.

o Observation: If solids remain after boiling, add ethanol in 2 mL increments until dissolved.

o Critical: Do not exceed 60 mL total volume. If insoluble particles remain (likely inorganic
salts or dust), perform a hot filtration through a pre-warmed fluted filter paper.

o Crystallization (The "Cloud Point" Method):

o

Maintain the solution at a gentle boil.

[¢]

Slowly add hot deionized water dropwise via a Pasteur pipette.

[¢]

Stop addition immediately when a persistent turbidity (cloudiness) is observed.

[e]

Add 1-2 mL of hot ethanol to clear the solution (restore transparency).

e Cooling & Growth:

o Remove from heat and cover the flask mouth with foil or a watch glass.
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o Allow to cool to room temperature undisturbed for 2—3 hours. Rapid cooling promotes
small, impure crystals.

o Once at room temperature, place the flask in an ice-water bath (0—4°C) for 30 minutes to
maximize yield.

e Isolation:
o Filter the crystals using a Buchner funnel and vacuum suction.[1]
o Wash: Rinse the filter cake with 10 mL of ice-cold 50% Ethanol/Water.

o Dry: Air dry on the filter for 10 minutes, then transfer to a vacuum oven at 40°C for 4
hours.

Method B: Toluene/Heptane (Alternative)

Best for: Highly lipophilic crude samples or when water inclusion must be strictly avoided.

Dissolve 10.0 g of crude in the minimum amount of boiling Toluene (~20-25 mL).

Remove from heat.[1] If colored impurities are present, add activated charcoal (0.5 g), stir for
5 mins, and hot filter.

Add Heptane dropwise to the hot solution until slight turbidity appears.

Allow to cool slowly.[2] This method typically yields denser, prismatic crystals.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The compound separates as a liquid oil droplet instead of crystals upon cooling. This
is common with N-alkyl anilides due to their low melting points and high lipophilicity.

Mechanism: The solution becomes supersaturated at a temperature above the melting point of
the solute.

Corrective Actions:

o Re-heat: Dissolve the oil back into the solution by reheating.
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e Add More Solvent: Add 10-15% more of the "good" solvent (Ethanol) to lower the saturation
concentration.

e Seeding: Cool the solution to just above the oiling temperature and add a single seed crystal
of pure N-(2,3-dimethylphenyl)propanamide.

 Vigorous Stirring: If oiling occurs, vigorous stirring can sometimes induce nucleation, turning
the oil droplets into solids (though purity may be compromised).

Characterization & Validation

After drying, the product must be validated against the following specifications.

Test Acceptance Criteria Method
White crystalline needles or ] )
Appearance Visual Inspection
plates
) ) Capillary Method (DSC
Melting Point Sharp range (< 2°C spread)
preferred)
] C18 Column, ACN/Water
Purity (HPLC) > 99.5% Area

gradient

Conforms to structure; No
1H-NMR CDClIs or DMSO-ds
solvent peaks

Expected 1H-NMR Signals (CDCls, 400 MHz):

0 2.1-2.3 ppm: Singlets (6H) for aromatic methyls (Ar-CHs).

0 1.2 ppm: Triplet (3H) for propionyl methyl (-CH2CHs).

0 2.4 ppm: Quartet (2H) for propionyl methylene (-CH2CHs).

0 7.0—7.2 ppm: Multiplets (3H) for aromatic protons.

0 7.5-8.0 ppm: Broad singlet (1H) for Amide NH.
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References
* Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific &

Technical, 1989.

e Synthesis Context (Analogous Compounds)

o Mickevicius, V., et al. "Synthesis and Cyclizations of N-(2,3-Dimethylphenyl)-B-alanines."
Molecules, 2008, 13, 2804-2811. Link (Describes handling of 2,3-dimethylaniline
derivatives).

 Solubility Data (Propionanilides)

o NIST Chemistry WebBook, SRD 69. "Propanamide, N-(2-methylphenyl)-". Link (Used for
comparative physicochemical properties).

o Safety Data

o Sigma-Aldrich. "Safety Data Sheet: 2,3-Dimethylaniline.” Link (Precursor safety).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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